Verapamil hydrochloride

Calcium channel blocker Tissue selectivity Cardiovascular pharmacology

Verapamil HCl is the definitive non-DHP L-type calcium channel blocker for myocardial-selective research. Unlike vasoselective dihydropyridines (V/C 7-12), it delivers myocardial selectivity (V/C 0.2-0.92), 46 ms P-Q prolongation, and potent P-gp inhibition (IC50 6.3 µM). USP-grade racemic hydrochloride (≥99%) with polymorph-free stability (t90 56.7 yr) and 16-compound HPLC resolution ensures batch consistency. Optimal for AV node electrophysiology, MDR reversal, and CYP3A4 DDI studies. Request CoA with XRD confirmation.

Molecular Formula C27H39ClN2O4
Molecular Weight 491.1 g/mol
CAS No. 23313-68-0
Cat. No. B1591236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVerapamil hydrochloride
CAS23313-68-0
Molecular FormulaC27H39ClN2O4
Molecular Weight491.1 g/mol
Structural Identifiers
SMILESCC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
InChIInChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H
InChIKeyDOQPXTMNIUCOSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Verapamil Hydrochloride (CAS 23313-68-0): A Phenylalkylamine L-Type Calcium Channel Blocker with Quantifiable Differentiation in Cardiac Selectivity and P-gp Inhibition


Verapamil hydrochloride is a phenylalkylamine-class L-type calcium channel blocker with a molecular formula of C27H39ClN2O4 and molecular weight of 491.06 g/mol . As a racemic compound administered as the hydrochloride salt, it exhibits key physicochemical properties including a melting range of 140-144°C, a logP of 5.895, and distinct solubility profiles with 50 mg/mL in methanol and 70 mg/mL in water [1]. Unlike dihydropyridines (e.g., nifedipine, amlodipine) and benzothiazepines (diltiazem), verapamil demonstrates a unique pharmacological fingerprint characterized by predominant myocardial tissue selectivity (V/C selectivity ratio of 0.2-0.92) [2][3], potent P-glycoprotein inhibition (IC50 = 6.3 µM) , and significant negative chronotropic/dromotropic effects including pronounced AV nodal conduction slowing [4]. These quantifiable differentiators establish verapamil hydrochloride as the non-dihydropyridine calcium channel blocker of choice when cardiac rate control and efflux transporter modulation are primary experimental or therapeutic objectives.

Why In-Class Substitution of Verapamil Hydrochloride with Dihydropyridines or Other CCBs Compromises Experimental Reproducibility


Within the L-type calcium channel blocker class, substitution of verapamil hydrochloride with dihydropyridines (e.g., nifedipine, amlodipine) or even the benzothiazepine diltiazem introduces quantifiable and functionally significant differences in tissue selectivity, electrophysiological effects, and off-target pharmacology. Verapamil exhibits a vascular-to-cardiac selectivity ratio of 0.2-0.92, indicating predominant myocardial over vascular activity [1][2], whereas dihydropyridines like nifedipine demonstrate ratios of 7-12 reflecting marked vasoselectivity [1]. This manifests as a 46 ms prolongation of the P-Q interval with verapamil versus no significant change with nifedipine [3]. Furthermore, verapamil's bioavailability (10-30%) is substantially lower than that of diltiazem (40-50%) due to extensive first-pass metabolism, and its elimination half-life (8 hours) is longer than diltiazem's (5 hours) [4]. Critically, verapamil is a potent P-glycoprotein inhibitor (IC50 = 6.3 µM), a property not shared equally across all CCBs, which profoundly alters cellular efflux dynamics in multidrug resistance assays . These multi-dimensional quantitative divergences render verapamil hydrochloride non-interchangeable with its in-class analogs in both research and clinical procurement contexts.

Quantitative Differentiators of Verapamil Hydrochloride (CAS 23313-68-0) Versus Key L-Type Calcium Channel Blocker Comparators


Vascular-to-Cardiac Tissue Selectivity: Verapamil's Myocardial Predominance Contrasts with Dihydropyridine Vasoselectivity

Verapamil exhibits a vascular-to-cardiac (V/C) selectivity ratio of 0.2, calculated as antilog[pIC50(V)-pIC50(C)] using human isolated vasa vasorum arteries and right atrial trabeculae muscle [1]. This ratio is markedly lower than that of nifedipine (V/C = 7), amlodipine (V/C = 5), and felodipine (V/C = 12) [1]. A separate in vitro study using rat portal vein and papillary muscle confirmed verapamil's V/C ratio of 0.92, compared to 8.9 for diltiazem and 103 for felodipine [2]. The pIC50 values for human cardiac tissue are 6.91 (verapamil), 6.95 (nifedipine), and 5.94 (amlodipine), while vascular pIC50 values are 6.26 (verapamil), 7.78 (nifedipine), and 6.64 (amlodipine) [1]. This quantifies verapamil's unique myocardial dominance among CCBs.

Calcium channel blocker Tissue selectivity Cardiovascular pharmacology

Electrophysiological Impact on Atrioventricular Conduction: Verapamil's Unique PQ Interval Prolongation

In a direct head-to-head hemodynamic study in healthy subjects, verapamil prolonged the P-Q interval by 46 ms (p < 0.001) compared to 19 ms for diltiazem (p < 0.01), while nifedipine produced no significant change [1]. This represents a 2.4-fold greater P-Q interval prolongation for verapamil versus diltiazem, and a statistically significant difference compared to nifedipine's null effect. Resting diastolic blood pressure decreased significantly after diltiazem and nifedipine but not after verapamil, underscoring verapamil's differential impact on cardiac conduction versus peripheral vasodilation [1]. The study design employed identical exercise and resting conditions for all three agents, ensuring direct comparability of these electrophysiological endpoints.

Calcium channel blocker Electrophysiology Cardiac conduction

P-Glycoprotein Inhibition: Verapamil's Quantitative Potency as an Efflux Transporter Modulator

Verapamil hydrochloride inhibits P-glycoprotein (P-gp) with an IC50 value of 6.3 µM (6300 nM) and Ki values ranging from 1.75 to 15.1 µM depending on the assay system . As a first-generation P-gp inhibitor, verapamil's potency has been benchmarked against cyclosporin A, which exhibits an IC50 of 1.4 µM and Ki of 0.02-2.18 µM . In functional transport assays, verapamil inhibited P-gp-mediated digoxin transport with an IC50 of 1.1 µM, while its major metabolite norverapamil demonstrated even greater potency at 0.3 µM [1]. Verapamil also inhibits CYP3A4 and CAT1-mediated transport with IC50 values of 58.1-113 µM for L-homoarginine uptake . This P-gp inhibitory activity is a defining feature that distinguishes verapamil from many dihydropyridine CCBs and establishes its utility as a chemical tool in multidrug resistance research.

P-glycoprotein Multidrug resistance Efflux transporter

Pharmacokinetic Differentiation: Verapamil's Lower Oral Bioavailability and Longer Half-Life Versus Diltiazem

Verapamil hydrochloride exhibits an oral bioavailability of 10-30% due to extensive hepatic first-pass metabolism, compared to 40-50% for diltiazem and 40-50% for nifedipine [1]. The elimination half-life of verapamil is approximately 8 hours, which is 1.6-fold longer than diltiazem's half-life of approximately 5 hours [2]. All three drugs are highly protein-bound in plasma (>80-90%), but verapamil's distinct pharmacokinetic profile, including the formation of the active metabolite norverapamil, has implications for experimental dosing and exposure duration [3]. These differences arise despite similar hepatic clearance characteristics and nearly complete gastrointestinal absorption across all three agents [1].

Pharmacokinetics Bioavailability Drug metabolism

Solid-State Stability and Polymorphism: Verapamil Hydrochloride's Thermal Stability and Absence of Polymorphism

Verapamil hydrochloride demonstrates thermal stability up to 180 °C with a melting point of 146 °C (or 150 °C depending on heating rate), followed by total degradation [1]. Critically, under the conditions evaluated (TG, DSC, XRD), verapamil hydrochloride does not exhibit polymorphism, existing as a single crystalline form [1]. Degradation kinetics analysis revealed a shelf life (t90) of 56.7 years for the pure drug and 6.8 years in a pharmaceutical formulation, indicating exceptional intrinsic stability [1]. The drug is compatible with all excipients evaluated and degrades under oxidizing conditions to form 3,4-dimethoxybenzoic acid [1]. The USP monograph specifies a purity range of 99.0-100.5% on a dried basis, with a loss on drying not exceeding 0.5% [2].

Polymorphism Thermal stability Pharmaceutical analysis

Verapamil Hydrochloride (CAS 23313-68-0): Evidence-Driven Application Scenarios for Research and Industrial Procurement


Cardiac Electrophysiology and Antiarrhythmic Research Requiring AV Nodal Conduction Slowing

Given verapamil's quantifiable prolongation of the P-Q interval by 46 ms (vs. 19 ms for diltiazem and no effect for nifedipine) [1] and its myocardial selectivity with a V/C ratio of 0.2-0.92 [2], verapamil hydrochloride is the optimal choice for experiments investigating AV nodal conduction, supraventricular tachycardia mechanisms, or rate control in atrial fibrillation models. Dihydropyridines (e.g., nifedipine, amlodipine) are unsuitable for such applications due to their vasoselective profile and lack of significant AV nodal effects. Diltiazem provides only partial AV nodal conduction slowing and is therefore less suitable when maximal effect is required. The compound's racemic nature and active metabolite (norverapamil) should be accounted for in experimental design.

Multidrug Resistance (MDR) Reversal and P-Glycoprotein Transporter Studies

Verapamil hydrochloride's well-characterized P-gp inhibitory activity (IC50 = 6.3 µM; Ki = 1.75-15.1 µM) [1] makes it an essential reference inhibitor in studies of drug efflux, MDR reversal in cancer cell lines, and transporter-mediated drug-drug interactions. Unlike many dihydropyridine CCBs, verapamil's P-gp inhibition is quantitatively established across multiple assay platforms, enabling reproducible experimental conditions. When procuring for MDR research, ensure the hydrochloride salt form is specified, as this affects solubility and cellular uptake. The compound should be used at concentrations ranging from 1-50 µM to achieve P-gp inhibition without confounding calcium channel blockade, depending on the cell line and assay sensitivity.

Pharmaceutical Development and Formulation Studies Requiring Stable, Non-Polymorphic API

The absence of polymorphism in verapamil hydrochloride [1], combined with its thermal stability up to 180 °C and long shelf life (t90 = 56.7 years for pure drug) [1], makes it a reliable active pharmaceutical ingredient (API) for formulation development and stability studies. The USP monograph specifies purity of 99.0-100.5% on a dried basis , with an HPLC method capable of resolving 16 related compounds with minimum quantifiable amounts below 0.05% [2]. These attributes simplify analytical method development, reduce regulatory burden, and ensure batch-to-batch consistency. Procurement should specify USP-grade material and request certificates of analysis confirming polymorphic identity via XRD if critical to the application.

Comparative Cardiovascular Pharmacology and Drug Interaction Studies

Verapamil's distinct pharmacokinetic profile—including low oral bioavailability (10-30%) [1], longer elimination half-life (8 hours vs. 5 hours for diltiazem) [1], and inhibition of CYP3A4 —positions it as a critical comparator in drug-drug interaction studies and pharmacokinetic modeling. When designing comparative pharmacology experiments, verapamil's lower bioavailability necessitates appropriate dose adjustment to achieve comparable systemic exposure versus diltiazem or nifedipine (bioavailability 40-50%) [1]. The formation of the active metabolite norverapamil, which exhibits even greater P-gp inhibitory potency (IC50 = 0.3 µM) [2], must be considered in experimental interpretation and may contribute to observed pharmacodynamic effects over extended exposure periods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Verapamil hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.